molecular formula C24H31N7O6 B609392 N-Acetylpurinomycin

N-Acetylpurinomycin

Cat. No.: B609392
M. Wt: 513.5 g/mol
InChI Key: LADKVYSQIGJMFP-IYRMOJGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

N-Acetylpurinomycin has a wide range of scientific research applications:

    Chemistry: It is used as a research tool to study the biosynthesis and function of antibiotics.

    Biology: this compound is used to investigate the regulation of protein synthesis and the role of acetylation in cellular processes.

    Medicine: It is studied for its potential therapeutic applications, particularly in the regulation of transforming growth factor-beta signaling.

    Industry: This compound is used in the production of recombinant proteins in mammalian cell lines

Mechanism of Action

Target of Action

N-Acetylpuromycin primarily targets the 60S ribosomal proteins . These proteins play a crucial role in protein synthesis within the cell. The compound interacts with several 60S ribosomal proteins, including L10-like, L13a, L23, L15, L19, L23a, and others .

Mode of Action

N-Acetylpuromycin is a non-ribotoxic form of the antibiotic puromycin . It is formed in puromycin-resistant S. alboniger that endogenously express puromycin-acetyltransferase . In cells that express puromycin-N-acetyltransferase, the enzyme responsible for the biosynthesis of N-acetylpuromycin, puromycin application induces downregulation of the negative regulators of TGF-β signaling SnoN and Ski without activating MAPK or inhibition of protein synthesis .

Biochemical Pathways

The biologically inactive compound N-acetylpuromycin is the last intermediate of the puromycin antibiotic biosynthetic pathway in Streptomyces alboniger . Culture filtrates from either this organism or Streptomyces lividans transformants harboring the puromycin biosynthetic gene cluster cloned in low-copy-number cosmids contained an enzymic activity which hydrolyzes N-acetylpuromycin to produce the active antibiotic .

Pharmacokinetics

It is known that the compound is a non-ribotoxic form of the antibiotic puromycin . This suggests that it may have different absorption, distribution, metabolism, and excretion (ADME) properties compared to puromycin.

Result of Action

N-Acetylpuromycin downregulates SnoN and Ski protein expression, promoting TGF-β signaling independently of MAPK activation . . This results in significant changes at the molecular and cellular levels, influencing the behavior of the cell.

Action Environment

The action of N-Acetylpuromycin can be influenced by various environmental factors. For instance, the presence of puromycin-N-acetyltransferase, the enzyme responsible for the biosynthesis of N-Acetylpuromycin, can affect the compound’s action . Additionally, the compound’s action can be influenced by the cellular environment, including the presence of other molecules and cellular conditions.

Future Directions

The structure-guided manipulation of PAC function can be utilized to enhance selection stringency for the derivation of mammalian cell lines secreting elevated levels of recombinant proteins . This suggests potential future directions in the field of biotechnology and drug development.

Biochemical Analysis

Biochemical Properties

N-Acetylpuromycin plays a significant role in biochemical reactions, particularly in the context of antibiotic resistance. It is synthesized by the enzyme puromycin-N-acetyltransferase, which acetylates puromycin to form N-Acetylpuromycin . This compound interacts with several biomolecules, including the negative regulators of TGF-β signaling, SnoN and Ski. In AD293(Pr) cells expressing puromycin-N-acetyltransferase, the application of puromycin leads to the downregulation of SnoN and Ski without activating MAPK or inhibiting protein synthesis . This interaction highlights the role of N-Acetylpuromycin in modulating cellular signaling pathways.

Cellular Effects

N-Acetylpuromycin has notable effects on various cell types and cellular processes. In AD293(Pr) cells, it induces the downregulation of SnoN and Ski proteins, which are negative regulators of TGF-β signaling . This modulation of TGF-β signaling can influence cell function, including cell proliferation, differentiation, and apoptosis. Additionally, N-Acetylpuromycin does not bind to ribosomes or inhibit protein synthesis, making it a unique compound in its class . Its effects on cell signaling pathways and gene expression underscore its potential impact on cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of N-Acetylpuromycin involves its interaction with puromycin-N-acetyltransferase, which acetylates puromycin to form N-Acetylpuromycin . This acetylation prevents the compound from binding to ribosomes, thereby avoiding the inhibition of protein synthesis. Instead, N-Acetylpuromycin downregulates the expression of SnoN and Ski proteins, promoting TGF-β signaling . This mechanism highlights the compound’s ability to modulate cellular signaling pathways without affecting protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetylpuromycin have been observed to change over time. The compound is stable and can be stored at -20°C for up to four years . In AD293(Pr) cells, the application of puromycin leads to the downregulation of SnoN and Ski proteins over time, without activating MAPK or inhibiting protein synthesis . These observations suggest that N-Acetylpuromycin maintains its biochemical activity over extended periods, making it a reliable compound for long-term studies.

Dosage Effects in Animal Models

The effects of N-Acetylpuromycin vary with different dosages in animal models. While specific dosage studies on N-Acetylpuromycin are limited, general observations from related compounds like puromycin indicate that higher doses can lead to toxic effects It is essential to determine the optimal dosage to balance efficacy and safety in animal models

Metabolic Pathways

N-Acetylpuromycin is involved in metabolic pathways related to antibiotic resistance. The enzyme puromycin-N-acetyltransferase acetylates puromycin to form N-Acetylpuromycin, which is then secreted by the producing organism . This metabolic pathway highlights the role of N-Acetylpuromycin in self-protection mechanisms in puromycin-producing microorganisms. The compound’s interaction with enzymes and cofactors involved in its biosynthesis underscores its significance in metabolic processes.

Transport and Distribution

N-Acetylpuromycin is transported and distributed within cells and tissues through specific mechanisms. In Streptomyces alboniger, the compound is secreted by the organism after being synthesized by puromycin-N-acetyltransferase

Subcellular Localization

The subcellular localization of N-Acetylpuromycin is influenced by its biochemical properties and interactions with cellular components. In Streptomyces alboniger, N-Acetylpuromycin is secreted into the environment after its synthesis In mammalian cells, the compound’s effects on cellular signaling pathways suggest that it may localize to specific compartments or organelles involved in these processes

Chemical Reactions Analysis

N-Acetylpurinomycin undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce this compound.

    Substitution: this compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

N-Acetylpurinomycin is unique compared to other similar compounds due to its non-ribotoxic nature and its specific action on transforming growth factor-beta signaling. Similar compounds include:

This compound stands out due to its ability to regulate protein synthesis without causing ribotoxicity .

Properties

IUPAC Name

(2S)-2-acetamido-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N7O6/c1-13(33)28-16(9-14-5-7-15(36-4)8-6-14)23(35)29-18-17(10-32)37-24(20(18)34)31-12-27-19-21(30(2)3)25-11-26-22(19)31/h5-8,11-12,16-18,20,24,32,34H,9-10H2,1-4H3,(H,28,33)(H,29,35)/t16-,17+,18+,20+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADKVYSQIGJMFP-IYRMOJGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC2C(OC(C2O)N3C=NC4=C3N=CN=C4N(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C3N=CN=C4N(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does N-acetylpuromycin relate to the antibiotic puromycin?

A: N-acetylpuromycin is converted into the active antibiotic puromycin by the enzyme N-acetylpuromycin N-acetylhydrolase (encoded by the napH gene) [, ]. This enzymatic deacetylation step is crucial for activating the antibiotic.

Q2: What is the significance of the pur8 gene in relation to N-acetylpuromycin?

A: The pur8 gene, located within the puromycin biosynthetic gene cluster (pur cluster), encodes a highly hydrophobic polypeptide (Pur8) []. Pur8 is thought to act as a transmembrane transporter, potentially involved in the efflux of puromycin and possibly N-acetylpuromycin from the bacterial cell. This efflux mechanism contributes to puromycin resistance in Streptomyces alboniger [].

Q3: How is N-acetylpuromycin involved in the study of puromycin resistance mechanisms?

A3: Understanding the biosynthesis of puromycin, including the role of N-acetylpuromycin and the pur8 gene, is crucial for addressing antibiotic resistance. Identifying the enzymes and transport systems involved can provide targets for developing novel antibiotics or strategies to circumvent resistance mechanisms.

Q4: Are there other enzymes involved in the pathway leading to N-acetylpuromycin formation?

A: Yes, research suggests that N-acetylpuromycin might be formed by the N-acetylation of O-demethylpuromycin, a precursor in the pathway []. This reaction is likely catalyzed by a specific N-acetyltransferase. Further research is needed to confirm the specific steps and enzymes involved in the formation of N-acetylpuromycin within the pur cluster.

Q5: What are the implications of understanding the puromycin biosynthetic pathway for biotechnology?

A: The pac gene, encoding puromycin N-acetyltransferase, has been explored as a reporter gene in transgenic animals []. This application highlights the broader biotechnological potential of understanding and manipulating genes within the pur cluster.

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